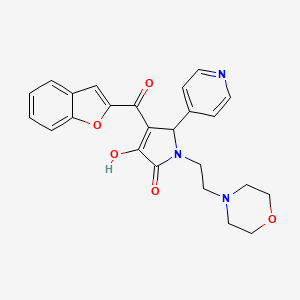

4-(benzofuran-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one

Descripción

Historical Development of Pyrrole-Based Heterocycles

Pyrrole, a five-membered aromatic heterocycle with the formula C~4~H~4~NH, was first isolated from coal tar in the mid-19th century. Its planar structure, characterized by sp²-hybridized atoms and delocalized π-electrons, enables resonance stabilization comparable to benzene but with distinct reactivity due to the nitrogen lone pair. Early medicinal applications focused on naturally occurring pyrrole derivatives, such as porphobilinogen (a heme precursor) and chlorophyll, which highlighted the scaffold's capacity for redox activity and metal coordination.

The 20th century saw synthetic pyrrole derivatives gain prominence, particularly in antipsychotics (e.g., procyclidine) and β-adrenergic antagonists. Advances in heterocyclic chemistry enabled the strategic substitution of pyrrole’s 1-, 2-, and 5-positions, allowing modulation of electronic properties and bioavailability. For instance, tetramethylpyrrole derivatives exhibited enhanced basicity (pK~a~ +3.7) compared to pyrrole itself (pK~a~ -3.8), expanding their utility in pH-sensitive environments.

Significance of Benzofuran-Pyrrole Hybrids in Drug Discovery

Benzofuran-pyrrole hybrids combine the electron-rich benzofuran moiety with pyrrole’s hydrogen-bonding capacity, creating synergistic pharmacophores. Benzofuran’s fused benzene and furan rings enhance π-π stacking with aromatic residues in enzyme active sites, while pyrrole’s NH group facilitates hydrogen bonding. This duality is exemplified in hybrid molecules such as 4-[5-(4,7-dimethylbenzofuran-2-yl)pyrrol-2-yl]benzoic acid, which showed nanomolar-scale inhibition of retinoic acid receptor alpha (RARα) and immunosuppressive activity at 0.1 mg/kg in vivo.

Table 1: Bioactive Benzofuran-Pyrrole Hybrids and Their Targets

These hybrids address key challenges in drug design, including metabolic stability and target selectivity. For example, the morpholinoethyl group in EVT-2499412 improves aqueous solubility while maintaining affinity for BCR-ABL, a kinase implicated in chronic myeloid leukemia.

Emergence of 4-(Benzofuran-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one in Research

This compound (Molecular Formula: C~26~H~26~N~2~O~6~; MW: 462.49 g/mol) exemplifies rational hybrid design. The benzofuran-2-carbonyl group at position 4 enhances hydrophobic interactions, while the pyridin-4-yl moiety at position 5 introduces hydrogen-bonding capability via its nitrogen lone pair. The 2-morpholinoethyl side chain at position 1 balances lipophilicity and solubility, critical for blood-brain barrier penetration in neurological targets.

Recent studies highlight its dual inhibitory activity against myristoyltransferase and BCR-ABL, positioning it as a candidate for kinase-driven cancers. Mechanistically, the compound competitively binds the myristate pocket, disrupting protein palmitoylation and downstream signaling. In glioblastoma models, analogs induced oxidative stress-mediated apoptosis at IC₅₀ values of 10–15 μM, comparable to first-line agents like temozolomide.

Ongoing structural optimizations focus on replacing the thiophen-2-yl group (in analogs) with pyridin-4-yl to reduce off-target effects while maintaining potency. Computational docking studies predict strong interactions with ABL1’s ATP-binding site (ΔG = -9.2 kcal/mol), supporting further in vivo validation.

Propiedades

IUPAC Name |

3-(1-benzofuran-2-carbonyl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-2-pyridin-4-yl-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O5/c28-22(19-15-17-3-1-2-4-18(17)32-19)20-21(16-5-7-25-8-6-16)27(24(30)23(20)29)10-9-26-11-13-31-14-12-26/h1-8,15,21,29H,9-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJMQYSBQFWXDEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCN2C(C(=C(C2=O)O)C(=O)C3=CC4=CC=CC=C4O3)C5=CC=NC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzofuran core This can be achieved through a cyclization reaction involving o-hydroxybenzaldehyde and malonic acid under acidic conditions

Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions to ensure high yield and purity. This involves the use of advanced synthetic techniques such as microwave-assisted synthesis and flow chemistry, which can enhance reaction efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Aplicaciones Científicas De Investigación

Research indicates that this compound may exhibit various biological activities, including:

- Anticancer Properties : Similar compounds have shown efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells .

- Enzyme Inhibition : The compound's structure suggests potential interactions with enzymes such as carbonic anhydrase, which is involved in numerous physiological processes .

- Antimicrobial Activity : Compounds with similar structures have demonstrated antibacterial and antifungal properties, indicating that this compound may also possess such activities .

Synthesis Approaches

The synthesis of this compound typically involves multi-step organic reactions, utilizing various catalysts and reagents to ensure high yields and purity. Key steps include:

- Formation of the Pyrrole Ring : Utilizing acyclic precursors to construct the pyrrole framework.

- Functional Group Modifications : Introducing the benzofuran carbonyl and hydroxyl groups through selective reactions.

Case Studies

Several studies have investigated the biological effects of pyrrole derivatives similar to 4-(benzofuran-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one:

- Antitumor Activity : A study demonstrated that a related pyrrole derivative inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis through the activation of caspases .

- Carbonic Anhydrase Inhibition : Research on dihydro-pyrrol-2-one derivatives showed promising results as potent inhibitors of carbonic anhydrase isoforms, highlighting their potential in treating conditions like glaucoma and edema .

- Antioxidant Properties : Another investigation revealed that certain pyrrole compounds exhibited significant antioxidant activity, suggesting potential applications in preventing oxidative stress-related diseases .

Mecanismo De Acción

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Analysis and Pharmacokinetic Implications

The compound’s closest analogs differ in key substituents, influencing physicochemical properties and target interactions.

- Pyridin-4-yl vs. Ethoxyphenyl/Benzyloxyphenyl: The pyridine ring in the target compound provides a rigid, planar structure and serves as a hydrogen bond acceptor, enhancing interactions with polar residues in enzyme active sites.

- Morpholinoethyl vs. Diethylaminoethyl: The morpholine group (target compound) offers balanced hydrophilicity and metabolic stability due to its oxygen-rich structure, whereas diethylamino groups (e.g., ) increase lipophilicity and may lead to off-target CNS effects .

Electronic and Steric Effects

- Benzofuran-2-carbonyl vs. Methyl-dihydrobenzofuran (): The benzofuran-2-carbonyl group in the target compound creates a conjugated system, enhancing electron delocalization and dipole interactions.

- Hydroxy Group at Position 3 : Present in all analogs, this group facilitates hydrogen bonding with catalytic residues (e.g., kinases). However, its orientation in the target compound’s pyrrolone core may optimize binding compared to pyridone derivatives (e.g., ) .

Actividad Biológica

4-(Benzofuran-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This compound is characterized by a unique structure that includes a benzofuran moiety, a pyrrole ring, and various functional groups that enhance its reactivity and biological interactions.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 433.46 g/mol. The structural features include:

- Benzofuran moiety : Known for its prevalence in natural products and pharmacologically active compounds.

- Pyrrole ring : A five-membered aromatic heterocycle containing nitrogen, which contributes to the compound's reactivity.

- Functional groups : Hydroxyl, carbonyl, and morpholino groups that enhance biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, requiring careful control of reaction conditions such as temperature and solvent choice. Catalysts like palladium or copper may be employed to facilitate specific coupling reactions. The synthesis process can be summarized as follows:

- Formation of the benzofuran derivative .

- Introduction of the morpholinoethyl group .

- Finalization with the pyridine substitution .

The biological activity of 4-(benzofuran-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one primarily involves interactions with various biological targets, including enzymes and receptors. The compound is expected to exhibit:

- Antimicrobial activity : Similar benzofuran derivatives have shown significant antibacterial and antifungal properties.

- Anti-inflammatory effects : Potential inhibition of cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammation and pain pathways.

Case Studies and Research Findings

Research has indicated that compounds with similar structures exhibit promising biological activities:

- Antimicrobial Studies : A study on related compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating that the benzofuran moiety contributes to enhanced antimicrobial properties .

- COX Inhibition : Compounds structurally related to this pyrrole derivative have been investigated for their ability to inhibit COX enzymes, showing potential as anti-inflammatory agents .

- Anticancer Potential : Preliminary studies suggest that derivatives may exhibit cytotoxic effects on various cancer cell lines, warranting further investigation into their mechanisms of action .

Data Table: Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Antibacterial | Benzofuran derivatives | Significant activity against E. coli |

| Anti-inflammatory | COX inhibitors | Reduced inflammation in animal models |

| Anticancer | Pyrrole derivatives | Cytotoxic effects on cancer cells |

Q & A

Basic Research Questions

Q. How can the synthetic yield of 4-(benzofuran-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one be optimized?

- Methodological Answer : Optimize reaction conditions by varying solvents (e.g., DMF, THF), catalysts (e.g., Lewis acids), and temperature. Base-assisted cyclization, as demonstrated in pyrrol-2-one derivatives, can improve yield by stabilizing intermediates . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) enhances purity. Monitor reaction progress using TLC or HPLC .

Q. What analytical techniques are recommended for confirming the structure of this compound?

- Methodological Answer : Use 1H/13C NMR to verify proton and carbon environments, particularly the hydroxy, morpholinoethyl, and benzofuran groups. HRMS confirms molecular weight, while FTIR identifies functional groups (e.g., carbonyl at ~1700 cm⁻¹). Cross-reference spectral data with structurally similar compounds, such as pyrrol-2-one derivatives .

Q. How should researchers handle the compound’s instability during storage?

- Methodological Answer : Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation. Use amber vials to shield from light, as morpholino and benzofuran moieties may degrade under UV exposure. Conduct stability assays via accelerated aging (e.g., 40°C/75% RH for 4 weeks) and monitor degradation by HPLC .

Advanced Research Questions

Q. How can the stereochemical configuration of the compound be resolved?

- Methodological Answer : Employ X-ray crystallography to determine absolute configuration, as demonstrated for pyrazol-3(2H)-one derivatives . For dynamic stereochemistry, use VT-NMR (variable-temperature NMR) to study conformational changes. Computational methods (DFT calculations) can predict stable conformers and compare with experimental data.

Q. What experimental designs are suitable for studying its pharmacokinetic properties?

- Methodological Answer : Use randomized block designs with split-plot arrangements to test variables like dosage, administration route, and biological matrices . In vitro assays (e.g., hepatic microsome stability) should precede in vivo studies (rodent models). Quantify plasma concentrations via LC-MS/MS, validated per ICH guidelines .

Q. How to resolve contradictions in reported biological activity data?

- Methodological Answer : Standardize assays (e.g., IC50 determination) across labs using reference compounds and controls. Investigate batch-to-batch purity differences via HPLC-UV/HRMS . Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) to confirm mechanism . For conflicting in vivo results, validate using transgenic models or pharmacodynamic biomarkers.

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.